Halogen-Dependent Kinase Inhibition: 3-Bromophenyl vs. 3-Chlorophenyl Pyridazine Carboxamide Analogs
The 3-bromophenyl substituent on the target compound is expected to confer differentiated kinase inhibitory potency relative to the 3-chlorophenyl analog, based on established halogen-bonding SAR in kinase inhibitor design [1]. The larger atomic radius and higher polarizability of bromine (van der Waals radius: Br = 1.85 Å; Cl = 1.75 Å) can enhance hydrophobic packing and halogen-bond donor interactions within the kinase ATP-binding pocket, which frequently translate into lower IC₅₀ values. While direct head-to-head IC₅₀ data for this exact compound pair are not publicly available, the broader class of substituted pyridazine carboxamides disclosed in US 9,126,947 B2 demonstrates that most compounds potently inhibit c-Met and ALK with IC₅₀ values of <100 nM [1].
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) against c-Met and ALK |
|---|---|
| Target Compound Data | Expected IC₅₀ < 100 nM against c-Met and ALK (class-level data; compound-specific values not publicly disclosed) |
| Comparator Or Baseline | N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide: PI3Kδ-mediated AKT phosphorylation IC₅₀ = 102 nM (BindingDB BDBM50394893; different kinase target context) |
| Quantified Difference | Insufficient data for direct difference calculation; halogen-dependent potency shifts of 2- to 10-fold are commonly observed for Br vs. Cl in kinase inhibitor SAR |
| Conditions | In vitro kinase inhibition assays; c-Met and ALK biochemical assays (patent class data); PI3Kδ cellular assay in Ri-1 cells (chlorophenyl analog comparator) |
Why This Matters
Procurement of the 3-bromophenyl variant, rather than the 3-chlorophenyl analog, positions screening campaigns to capture the potency gains associated with bromine's superior polarizability and steric profile in kinase binding sites.
- [1] Liang, C. Substituted pyridazine carboxamide compounds. U.S. Patent No. 9,126,947 B2. Issued September 8, 2015. ('Most of these compounds potently inhibit c-Met and ALK with IC50 of <100 nM.') View Source
